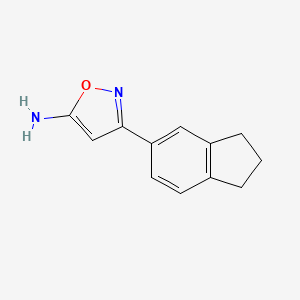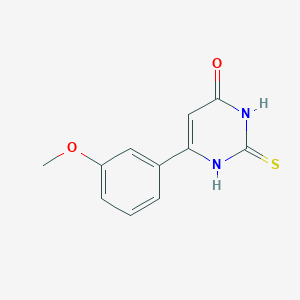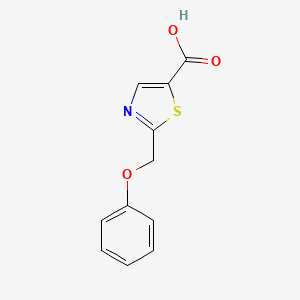![molecular formula C8H15NO4S B1414806 2-[(4-Methylpiperidin-1-yl)sulfonyl]acetic acid CAS No. 1042628-18-1](/img/structure/B1414806.png)
2-[(4-Methylpiperidin-1-yl)sulfonyl]acetic acid
Descripción general
Descripción
“2-[(4-Methylpiperidin-1-yl)sulfonyl]acetic acid” is a chemical compound with the CAS Number: 1042628-18-1 . It has a molecular weight of 221.28 g/mol . The IUPAC name for this compound is [(4-methyl-1-piperidinyl)sulfonyl]acetic acid . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “2-[(4-Methylpiperidin-1-yl)sulfonyl]acetic acid” is 1S/C8H15NO4S/c1-7-2-4-9(5-3-7)14(12,13)6-8(10)11/h7H,2-6H2,1H3,(H,10,11) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 221.28 g/mol . The chemical formula for this compound is C8H15NO4S .Aplicaciones Científicas De Investigación
Enzyme Inhibition and Herbicide Resistance
Research has shown the role of enzyme acetolactate synthase in conferring resistance to certain herbicides. Single amino acid substitutions in this enzyme can lead to increased resistance to herbicides like sulfometuron methyl, highlighting its significance in the biosynthesis of branched-chain amino acids in organisms ranging from bacteria to yeast and higher plants (Yadav et al., 1986). Furthermore, the sulfonylurea herbicide sulfometuron methyl has been identified as an extremely potent and selective inhibitor of acetolactate synthase in bacteria, demonstrating its potential impact on branched-chain amino acid biosynthesis (Larossa & Schloss, 1984).
Synthesis and Characterization of Novel Compounds
Studies have explored the synthesis and characterization of novel compounds using derivatives of 2-[(4-Methylpiperidin-1-yl)sulfonyl]acetic acid. For instance, the development of new diacid monomers and their subsequent polymerization into poly(sulfide-ether-amide)s showcases the versatility of these compounds in creating materials with good thermal stability and solubility in polar solvents (Shockravi et al., 2006). Additionally, the synthesis of ethacrynic acid derivatives bearing sulfonamides has been investigated for their potent anti-cancer properties, indicating the broad applicability of sulfonamide derivatives in therapeutic contexts (El Abbouchi et al., 2020).
Catalytic Applications and Chemical Reactions
The catalytic potential of compounds related to 2-[(4-Methylpiperidin-1-yl)sulfonyl]acetic acid has been demonstrated in various chemical reactions. The introduction of novel nanosized N-sulfonated Brönsted acidic catalysts for promoting synthesis under solvent-free conditions highlights the efficiency and environmental benefits of these catalysts (Goli-Jolodar et al., 2016). Sulfonated graphene has emerged as a water-tolerant solid acid catalyst, presenting a new, inexpensive, and eco-friendly option for acid catalysis in hydrocarbon chemistry (Ji et al., 2011).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle and store the compound safely.
Propiedades
IUPAC Name |
2-(4-methylpiperidin-1-yl)sulfonylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4S/c1-7-2-4-9(5-3-7)14(12,13)6-8(10)11/h7H,2-6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOAUQPJNYVWNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Methylpiperidin-1-yl)sulfonyl]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-{[(Naphthalen-1-yl)amino]methyl}phenol](/img/structure/B1414724.png)
![[(Pyridin-2-yl)methyl][(thiophen-3-yl)methyl]amine](/img/structure/B1414725.png)



amine](/img/structure/B1414734.png)






![[3-Methoxy-4-(3-phenylpropoxy)phenyl]methanol](/img/structure/B1414744.png)